molecular formula C18H14F3NO2S B2597823 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2097858-96-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2597823
CAS No.: 2097858-96-1
M. Wt: 365.37
InChI Key: CACDWQYDWQNWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound featuring a benzamide core substituted with furan, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(furan-2-yl)-2-(thiophen-3-yl)ethanamine. This intermediate can be synthesized through a series of reactions including:

    Furan and Thiophene Functionalization: The furan and thiophene rings are functionalized to introduce reactive groups that can be further modified.

    Coupling Reaction: The functionalized furan and thiophene are coupled using a suitable reagent, such as a palladium catalyst, to form the desired intermediate.

    Amidation: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of trifluoromethyl and heterocyclic groups suggests it may interact with biological targets in unique ways, potentially leading to new therapeutic agents.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain proteins, while the furan and thiophene rings may interact with other molecular sites, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group with both furan and thiophene rings. This combination is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)15-5-2-1-4-13(15)17(23)22-10-14(12-7-9-25-11-12)16-6-3-8-24-16/h1-9,11,14H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACDWQYDWQNWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.